

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of M617 TFA

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Compound of Interest

Compound Name: M617 TFA

Cat. No.: B1139626

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Introduction

M617 is a selective peptide agonist for the galanin receptor 1 (GAL1), with a high affinity for GAL1 (K_i of 0.23 nM) over GAL2 (K_i of 5.71 nM).^[1] The trifluoroacetic acid (TFA) salt form of M617 is a common preparation for this peptide.^{[2][3]} M617 is utilized in neuroscience research to investigate the roles of the GAL1 receptor in various physiological and pathological processes. Intracerebroventricular (ICV) injection is a key technique for administering M617 directly into the central nervous system, bypassing the blood-brain barrier and allowing for the study of its central effects. Applications of central M617 administration include the investigation of metabolic diseases, such as type 2 diabetes, by examining its influence on glucose transporter expression and insulin sensitivity.^{[1][4][5][6]} It is also used to study its role in appetite regulation, pain perception, and neuronal protection.^{[7][8]}

These application notes provide a comprehensive overview of the materials, protocols, and technical data for the successful intracerebroventricular administration of **M617 TFA** in a research setting.

Data Presentation

M617 TFA Properties and Binding Affinity

Parameter	Value	Reference
Compound Name	M617 TFA	[2] [3]
Alternative Names	Galanin(1-13)-Gln14-bradykinin(2-9)amide	
Molecular Formula	C114H162F3N29O30	[2] [3]
Molecular Weight	2475.67 g/mol	[2] [3]
Solubility	Soluble in water to 33.33 mg/mL (13.46 mM)	[2] [3]
Storage	Store at -20°C, away from moisture and light	[2] [3]
Ki for human GAL1	0.23 nM	[1]
Ki for human GAL2	5.71 nM	[1]

In Vivo ICV Injection Parameters for M617 in Rats

Parameter	Value	Study Context	Reference
Animal Model	Type 2 Diabetic Rats	Investigation of GLUT4 expression in cardiac muscle	[6]
Dosage	10 nM/kg/day	Chronic daily injection for 21 days	[6]
Injection Volume	5 µL	Daily ICV injection	[6]
Vehicle	Artificial Cerebrospinal Fluid (aCSF)	Control group received vehicle injections	[6]
Animal Model	Subarachnoid Hemorrhage (SAH) Rats	Neuroprotection study	[8]
Dosage	24 µg/kg	Single dose administration	[8]
Vehicle	Phosphate-Buffered Saline (PBS)	Not explicitly stated for ICV, but used for intranasal	[8]

Experimental Protocols

Preparation of M617 TFA for ICV Injection

- Reconstitution:
 - Allow the lyophilized **M617 TFA** powder to equilibrate to room temperature before opening the vial.
 - Reconstitute the peptide in sterile artificial cerebrospinal fluid (aCSF) or sterile phosphate-buffered saline (PBS) to the desired stock concentration. For example, to prepare a 1 mM stock solution, dissolve 2.476 mg of **M617 TFA** in 1 mL of vehicle.

- If solubility is an issue, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[\[2\]](#)[\[3\]](#)
- Dilution:
 - On the day of the experiment, dilute the stock solution to the final working concentration using the same sterile vehicle.
- Storage of Solutions:
 - Aliquoted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[\[1\]](#) Avoid repeated freeze-thaw cycles.

Intracerebroventricular (ICV) Injection Protocol in Rats

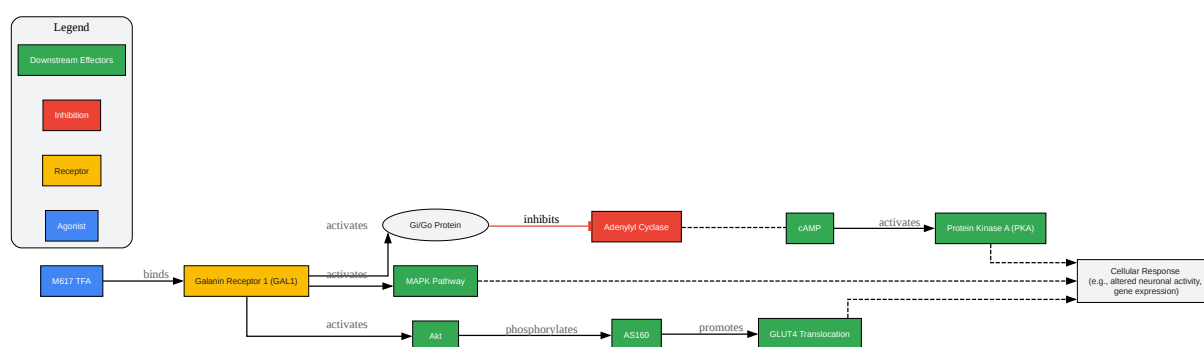
This protocol is a general guideline and should be adapted based on the specific experimental design and in accordance with institutional animal care and use committee (IACUC) regulations.

- Animal Preparation:
 - Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
 - Secure the anesthetized animal in a stereotaxic apparatus.
 - Apply eye ointment to prevent corneal drying.
 - Shave and disinfect the surgical area on the scalp.
- Surgical Procedure:
 - Make a midline incision on the scalp to expose the skull.
 - Clear the skull surface of periosteum.
 - Identify the bregma and lambda landmarks.

- Use a stereotaxic atlas to determine the coordinates for the lateral ventricle. Typical coordinates for rats relative to bregma are: Anteroposterior (AP): -0.8 mm to -1.0 mm; Mediolateral (ML): ± 1.5 mm; Dorsoventral (DV): -3.5 mm to -4.0 mm from the skull surface.
- Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
- Injection:
 - Load a Hamilton syringe with the **M617 TFA** solution, ensuring there are no air bubbles.
 - Slowly lower the injection needle through the burr hole to the target DV coordinate.
 - Infuse the solution at a slow and controlled rate (e.g., 0.5-1 $\mu\text{L}/\text{min}$) to prevent backflow and tissue damage.
 - After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the injectate and to minimize backflow upon withdrawal.
 - Slowly retract the needle.
- Post-Operative Care:
 - Suture the scalp incision.
 - Administer analgesics as per IACUC protocol.
 - Monitor the animal during recovery from anesthesia.
 - Provide appropriate post-operative care, including monitoring for signs of infection or distress.

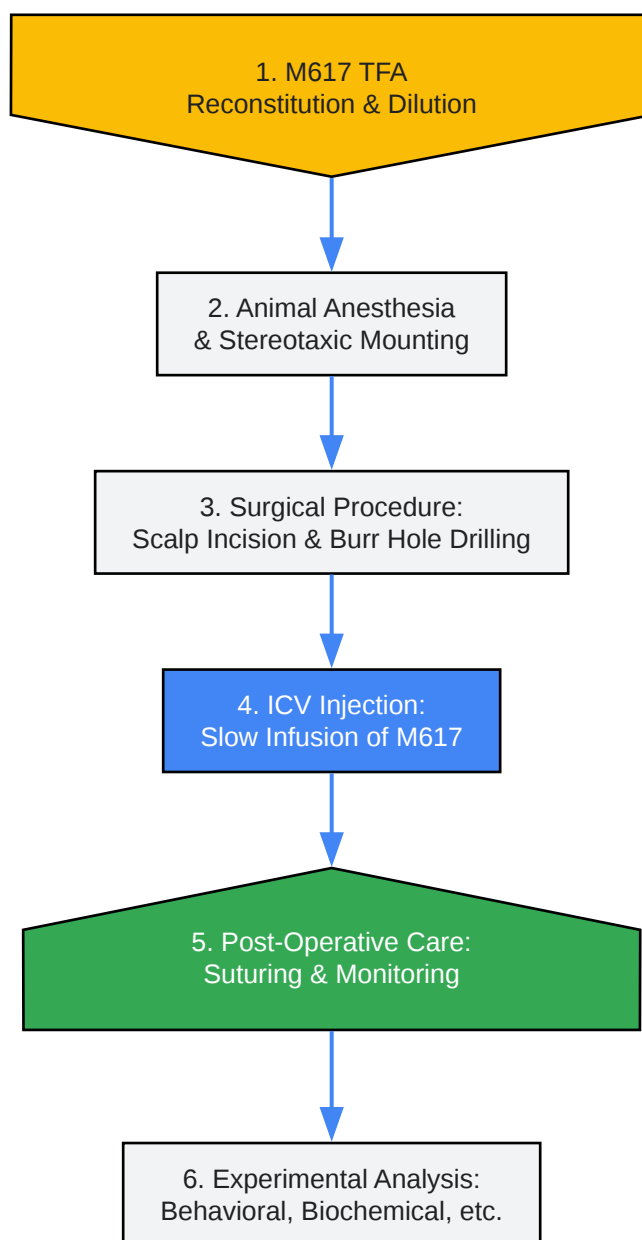
Visualizations

Signaling Pathways and Experimental Workflow



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Caption: **M617 TFA** signaling via the GAL1 receptor.



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Caption: Experimental workflow for ICV injection of **M617 TFA**.

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